molecular formula C8H14N2O2 B069285 (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 173658-17-8

(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No. B069285
M. Wt: 170.21 g/mol
InChI Key: BWVXWKVXUYMBIQ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolo[1,2-c]imidazole derivative that exhibits unique biochemical and physiological properties.

Mechanism Of Action

The mechanism of action of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall.

Biochemical And Physiological Effects

(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exhibits unique biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been studied for its potential use as a fluorescent probe in biological imaging.

Advantages And Limitations For Lab Experiments

One of the advantages of using (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in lab experiments is its potent anticancer and antimicrobial activity. This compound can be used as a tool to study the underlying mechanisms of cancer cell apoptosis and bacterial growth inhibition. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be taken when handling this compound in lab experiments.

Future Directions

There are several future directions for the study of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. One potential direction is the development of novel anticancer and antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a fluorescent probe in biological imaging. Finally, the potential toxicity of this compound should be further investigated to ensure safe handling in lab experiments.

Synthesis Methods

The synthesis of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves the reaction between ethyl 5-aminopentanoate and cyclohexanone in the presence of a reducing agent. This reaction leads to the formation of the pyrrolo[1,2-c]imidazole ring, which is then further modified to obtain the final product. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

The (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one compound has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been studied for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

173658-17-8

Product Name

(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(6R,7aR)-2-ethyl-6-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C8H14N2O2/c1-2-9-5-10-4-6(11)3-7(10)8(9)12/h6-7,11H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

BWVXWKVXUYMBIQ-RNFRBKRXSA-N

Isomeric SMILES

CCN1CN2C[C@@H](C[C@@H]2C1=O)O

SMILES

CCN1CN2CC(CC2C1=O)O

Canonical SMILES

CCN1CN2CC(CC2C1=O)O

synonyms

1H-Pyrrolo[1,2-c]imidazol-1-one,2-ethylhexahydro-6-hydroxy-,(6R-trans)-(9CI)

Origin of Product

United States

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